

literature review on tert-Butyl N-(4,4-difluorocyclohexyl)carbamate

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Compound of Interest

Compound Name:	tert-Butyl 4,4-difluorocyclohexylcarbamate
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An In-depth Technical Guide to tert-Butyl N-(4,4-difluorocyclohexyl)carbamate: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is paramount. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.^{[1][2]} Among the vast array of fluorinated building blocks, tert-butyl N-(4,4-difluorocyclohexyl)carbamate has garnered significant attention. This molecule serves as a critical intermediate, providing a gateway to novel chemical entities by combining the conformational rigidity of a cyclohexane ring, the metabolic shielding of a gem-difluoro group, and the synthetic versatility of a protected amine.

This guide offers a comprehensive technical overview of tert-butyl N-(4,4-difluorocyclohexyl)carbamate for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and strategic applications, providing field-proven insights and detailed experimental protocols to empower its effective use in the laboratory.

Core Concepts: Deconstructing the Molecule's Value

The utility of tert-butyl N-(4,4-difluorocyclohexyl)carbamate stems from the unique interplay of its three primary components: the cyclohexane core, the gem-difluoro substitution, and the tert-butyloxycarbonyl (Boc) protecting group.

The 4,4-Difluorocyclohexyl Motif: A Bioisosteric Powerhouse

The gem-difluoro group (CF_2) is not merely a passive substituent; it is a strategic element that profoundly influences a molecule's behavior.

- **Metabolic Blocking:** The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing the CF_2 group at the 4-position of the cyclohexane ring effectively blocks a common site of metabolic attack, thereby increasing the half-life and bioavailability of a potential drug molecule.[3]
- **Modulation of Physicochemical Properties:** Fluorine's high electronegativity can alter the acidity or basicity (pK_a) of nearby functional groups through inductive effects.[3] Furthermore, the CF_2 group can act as a bioisostere for a carbonyl or ether oxygen, influencing polarity and hydrogen bonding capabilities without introducing the metabolic liabilities of the original functional groups.[2] This strategic replacement can fine-tune a compound's solubility and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]
- **Conformational Control:** The presence of the difluoro group can influence the conformational preference of the cyclohexane ring, which can be crucial for optimizing the binding of a molecule to its biological target.

The Boc Protecting Group: Enabling Synthetic Strategy

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several compelling reasons.[5][6]

- **Stability:** The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability allows for extensive chemical modifications to be performed on other parts of the molecule without affecting the protected amine.[7]
- **Orthogonal Deprotection:** Its key feature is its lability under acidic conditions.[8][9] It can be cleanly removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature.[5][6] This orthogonality allows for selective deprotection without disturbing other acid-sensitive groups, a cornerstone of complex multi-step syntheses.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is essential for its effective use. The key properties of tert-butyl N-(4,4-difluorocyclohexyl)carbamate are summarized below.

Property	Value	Source
CAS Number	675112-67-1	[10][11][12]
Molecular Formula	C ₁₁ H ₁₉ F ₂ NO ₂	[10][11]
Molecular Weight	235.27 g/mol	[10][11]
IUPAC Name	tert-butyl N-(4,4-difluorocyclohexyl)carbamate	[11]
Melting Point	119-122 °C	[10]
Boiling Point (Predicted)	293.2 ± 40.0 °C	[10]
Density (Predicted)	1.09 ± 0.1 g/cm ³	[10]
SMILES	CC(C)(C)OC(=O)NC1CCC(CC1)F	[11][12]

Synthesis and Chemical Workflow

The preparation of tert-butyl N-(4,4-difluorocyclohexyl)carbamate is typically achieved through a two-stage process: first, the synthesis of the core amine, 4,4-difluorocyclohexanamine,

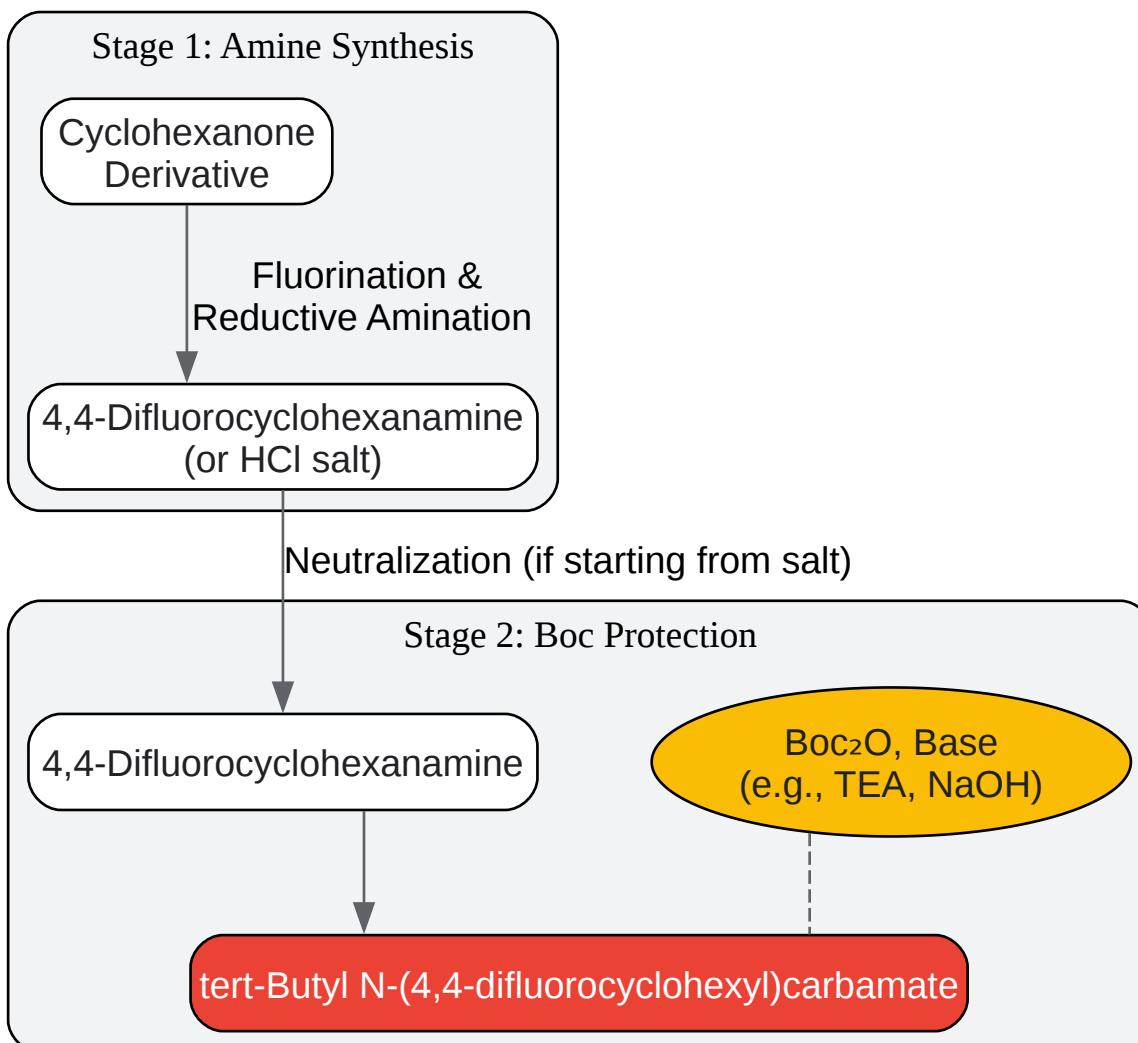
followed by its protection with the Boc group.

Stage 1: Synthesis of 4,4-Difluorocyclohexanamine

The precursor amine, 4,4-difluorocyclohexanamine (CAS 458566-84-2), can be synthesized via several routes.[\[13\]](#)[\[14\]](#) One common pathway involves the fluorination of a cyclohexanone derivative followed by reductive amination. The amine is often isolated as its hydrochloride salt (CAS 675112-70-6) to improve stability and handling.[\[15\]](#)

Stage 2: Boc Protection

The most common and efficient method for introducing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).[\[6\]](#)[\[16\]](#) The reaction proceeds via nucleophilic attack of the amine on one of the Boc₂O carbonyls, facilitated by a base to neutralize the resulting protonated amine.[\[8\]](#)



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General synthesis pathway for the target compound.

Experimental Protocols: A Practical Guide

The following protocols are designed as self-validating systems, providing clear, actionable steps for the synthesis and subsequent deprotection of the title compound.

Protocol 1: Synthesis of tert-Butyl N-(4,4-difluorocyclohexyl)carbamate

This protocol describes the N-tert-butyloxycarbonylation of 4,4-difluorocyclohexanamine.

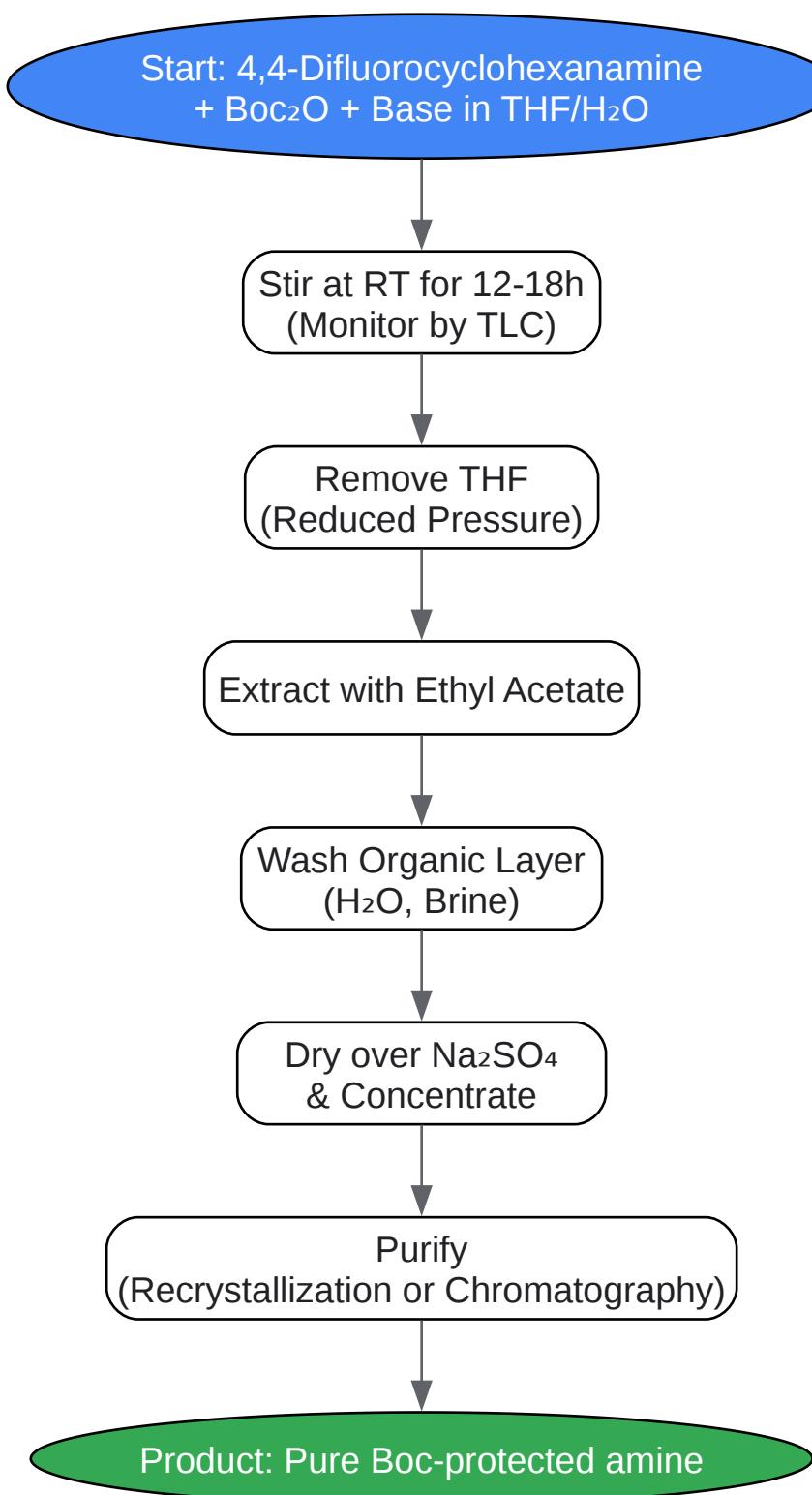
Materials:

- 4,4-Difluorocyclohexanamine hydrochloride (1.0 eq)
- Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
- Sodium hydroxide (NaOH) (2.2 eq)
- Tetrahydrofuran (THF)
- Water (deionized)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolution: In a round-bottom flask, dissolve 4,4-difluorocyclohexanamine hydrochloride in a mixture of THF and water (e.g., a 2:1 ratio).
- Basification & Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide to neutralize the hydrochloride salt and create basic conditions. In a separate flask, dissolve di-tert-butyl dicarbonate in THF.
- Reaction: Add the Boc₂O solution dropwise to the stirred amine solution at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, remove the THF under reduced pressure. Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.
- Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the pure tert-butyl N-(4,4-difluorocyclohexyl)carbamate as a white solid.



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Workflow for the Boc protection of 4,4-difluorocyclohexanamine.

Protocol 2: Deprotection to Regenerate the Free Amine

This protocol details the removal of the Boc group to yield the free 4,4-difluorocyclohexanamine, ready for subsequent coupling reactions.

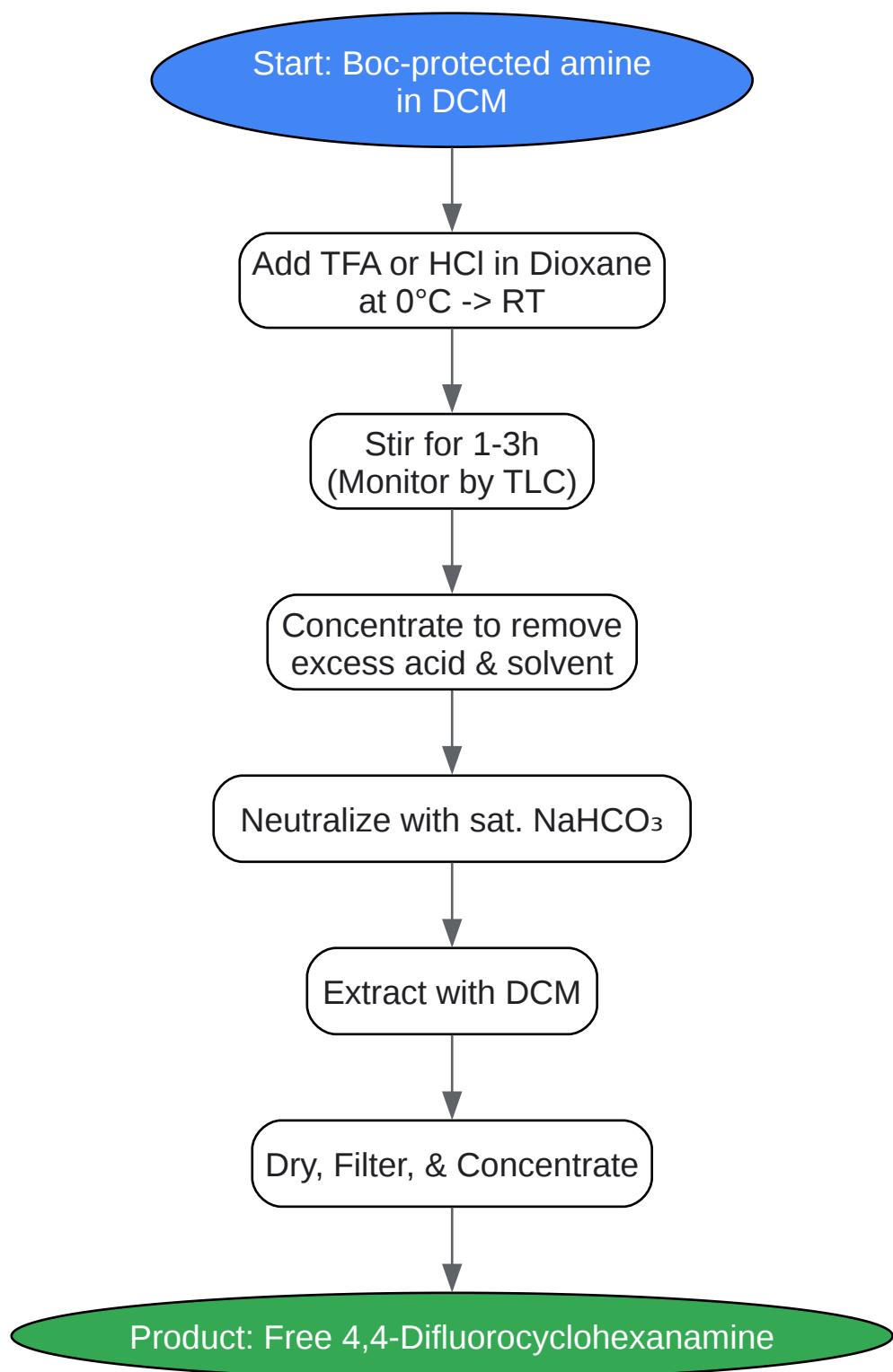
Materials:

- tert-Butyl N-(4,4-difluorocyclohexyl)carbamate (1.0 eq)
- Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Dissolution:** Dissolve the Boc-protected amine in dichloromethane (DCM) in a round-bottom flask.
- **Acid Treatment:** Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) dropwise. The deprotection reaction generates isobutylene and carbon dioxide gas, so ensure adequate ventilation.[5][8]
- **Reaction:** Stir the mixture at room temperature for 1-3 hours, monitoring the reaction completion by TLC.
- **Work-up:** Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
- **Neutralization:** Re-dissolve the residue in DCM and carefully add saturated NaHCO_3 solution until gas evolution ceases and the aqueous layer is basic.

- Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM.
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the free 4,4-difluorocyclohexanamine.



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Workflow for the acidic deprotection of the Boc group.

Conclusion and Future Perspectives

Tert-butyl N-(4,4-difluorocyclohexyl)carbamate is more than a simple chemical reagent; it is a strategically designed building block that addresses key challenges in modern drug discovery. The integration of a conformationally defined alicyclic ring with a metabolically robust gem-difluoro group provides a powerful scaffold for developing next-generation therapeutics. The reliable and versatile Boc protecting group ensures its seamless incorporation into complex synthetic pathways. As the demand for drug candidates with superior ADME profiles continues to grow, the importance of fluorinated intermediates like tert-butyl N-(4,4-difluorocyclohexyl)carbamate is set to increase, paving the way for new and innovative treatments for a wide range of diseases.

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